![molecular formula C18H22N2OS B12615842 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one CAS No. 918481-23-9](/img/structure/B12615842.png)
2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or thiophene derivatives.
Applications De Recherche Scientifique
2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-(4-Benzylpiperazin-1-yl)-3-carbazol-9-yl-propan-2-ol: Studied for its anti-apoptotic properties.
Uniqueness
2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one stands out due to its unique combination of a piperazine ring with a phenylethyl group and a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
918481-23-9 |
|---|---|
Formule moléculaire |
C18H22N2OS |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[4-(1-phenylethyl)piperazin-1-yl]-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C18H22N2OS/c1-15(16-5-3-2-4-6-16)20-10-8-19(9-11-20)13-18(21)17-7-12-22-14-17/h2-7,12,14-15H,8-11,13H2,1H3 |
Clé InChI |
HGKBABAHWVVSMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



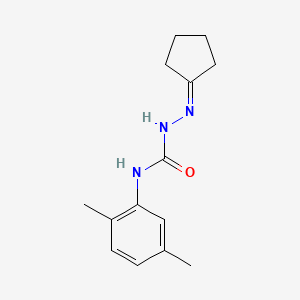

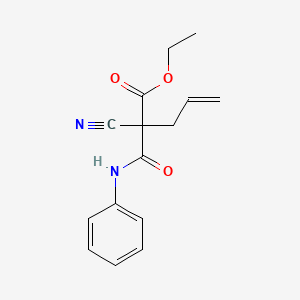
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
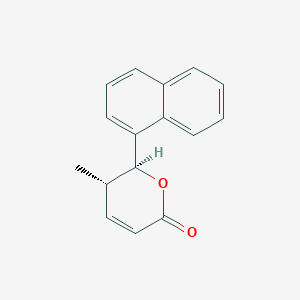


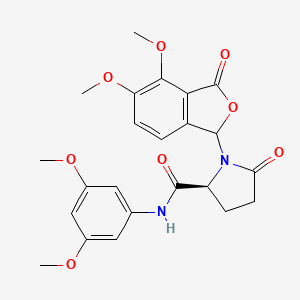
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
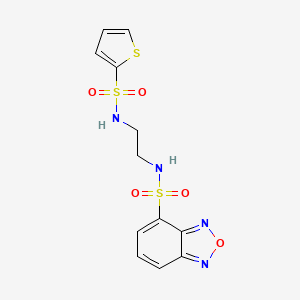
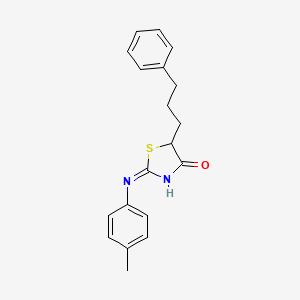
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
